TMPyP4 Tetratosylate Provides 2.27 °C Greater Thermal Stabilization of Telomeric G-Quadruplex DNA than Tetrachloride Salt
A direct comparative study using UV-melting measurements demonstrated that TMPyP4 tetratosylate provides significantly greater thermal stabilization of human telomeric DNA G-quadruplex than the tetrachloride salt form. The tetratosylate salt increased the melting temperature (Tm) by 2.27 °C more than the tetrachloride under identical experimental conditions [1]. Molecular modeling revealed that the tosylate anion occupies the vacant space between the TMPyP4 cation and the DNA G-quadruplex, contributing an additional stabilization energy of 3.8 kcal/mol to the complex [1]. ESI-TOF-MS confirmed multiple binding stoichiometries (1:1 to 3:1) of tosylate anion to the G-quadruplex, indicating a synergistic binding mechanism absent in the tetrachloride form [1].
| Evidence Dimension | Thermal stabilization of human telomeric DNA G-quadruplex (ΔTm) |
|---|---|
| Target Compound Data | TMPyP4 tetratosylate provides 2.27 °C greater ΔTm than tetrachloride |
| Comparator Or Baseline | TMPyP4 tetrachloride (same cation, different counter-ion) |
| Quantified Difference | +2.27 °C thermal stabilization; +3.8 kcal/mol binding energy |
| Conditions | Human telomeric DNA G-quadruplex (22AG sequence), UV-melting measurement in 100 mM KCl buffer |
Why This Matters
The enhanced thermal stabilization directly impacts experimental outcomes in G-quadruplex-targeted assays, making the tosylate salt form essential for reproducible and maximally effective G4 stabilization.
- [1] Li H, Liu Y, Lin S, Yuan G. Mass spectrometric studies on effects of counter ions of TMPyP4 on binding to human telomeric DNA and RNA G-quadruplexes. Anal Bioanal Chem. 2014;406(22):5455-5463. View Source
